![molecular formula C16H27NO4S B2943923 N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide CAS No. 1795084-59-1](/img/structure/B2943923.png)
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H27NO4S and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Physicochemical Properties and Ecotoxicity
Research on imidazolium-based organic salts, including those with camphorsulfonate anions and various cations similar in structure to the specified compound, has explored their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies have found that the properties of such compounds can vary with the substitution on the cation, affecting their density, viscosity, and thermal degradation. The Brönsted acidity of these compounds has been demonstrated through the Hammett method, and their ecotoxicity was assessed using human pathogenic bacteria. The findings suggest that the structural modifications can significantly influence the compounds' physical properties and biological interactions, indicating potential applications in designing ionic liquids with specific physicochemical characteristics and lower toxicity profiles (Sardar et al., 2018).
Synthetic Applications
The synthesis and functionalization of bicyclic and tricyclic structures, including those involving cyclopropenes and cyclopropyl ethers or sulfonamides, have been extensively studied. These synthetic methods have facilitated the development of complex molecular architectures, such as 3-oxa- and 3-azabicyclo[4.1.0]heptanes, through gold-catalyzed cycloisomerization. Such methodologies underscore the potential for constructing diverse molecular scaffolds that could include the specified compound, highlighting its relevance in synthetic organic chemistry and the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Miege et al., 2010).
Catalytic Applications
The study of ligands and catalysts involving cyclohexanol derivatives and sulfonamides has revealed significant potential in catalytic asymmetric synthesis. These compounds have been utilized as ligands in metal-mediated reactions, facilitating the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This research points to the application of the specified compound and its analogs in catalysis, particularly in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and other biologically active molecules (Wipf & Wang, 2002).
Material Science Applications
In material science, the synthesis and characterization of cleavable surfactants derived from glycerol-based compounds have been explored. These surfactants form vesicles, which have been studied for their potential in drug delivery systems and as models for biological membranes. The research on these glycerol-based cleavable surfactants, similar in complexity to the specified compound, demonstrates the potential applications of such compounds in developing novel materials for biomedical applications (Jaeger et al., 1989).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-14(2)12-6-7-16(14,13(18)8-12)10-22(20,21)17-9-15(3,19)11-4-5-11/h11-12,17,19H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPKIOMKXLJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
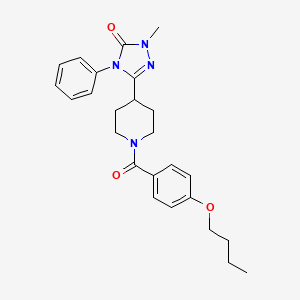
![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)
![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)
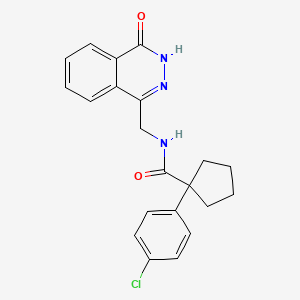

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)
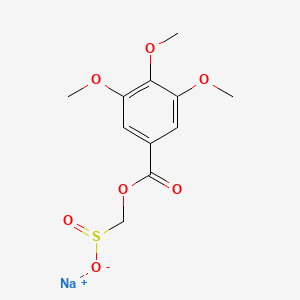
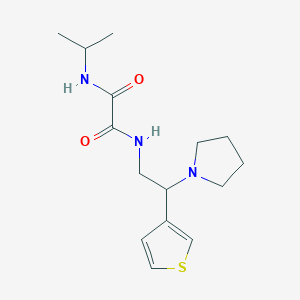

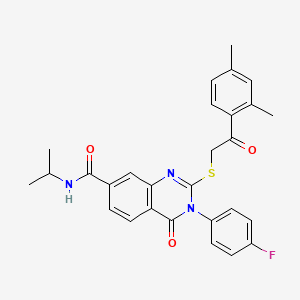
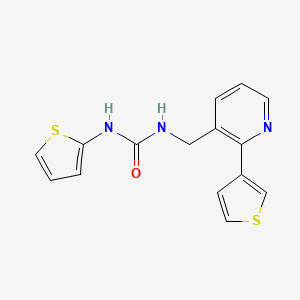
![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)